Einecs 282-177-6

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 282-177-6 is a listed chemical compound regulated under the EU’s regulatory framework for commercial substances. Chemicals in EINECS are characterized by well-defined structures and validated physicochemical/toxicological profiles, enabling their use as benchmarks in regulatory and computational toxicology studies .

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

84110-42-9 |

|---|---|

Formule moléculaire |

C11H23NO5 |

Poids moléculaire |

249.30 g/mol |

Nom IUPAC |

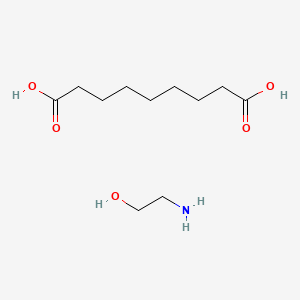

2-aminoethanol;nonanedioic acid |

InChI |

InChI=1S/C9H16O4.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);4H,1-3H2 |

Clé InChI |

GJSOOBSPTVBJGX-UHFFFAOYSA-N |

SMILES canonique |

C(CCCC(=O)O)CCCC(=O)O.C(CO)N |

Numéros CAS associés |

94108-49-3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide azélaïque, complexe de 2-aminoéthanol, implique la réaction de l'acide azélaïque avec le 2-aminoéthanol. La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du complexe souhaité. La réaction peut être représentée comme suit : [ \text{Acide azélaïque} + \text{2-Aminoéthanol} \rightarrow \text{Acide azélaïque, complexe de 2-aminoéthanol} ]

Méthodes de production industrielle

La production industrielle de ce composé implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus peut impliquer l'utilisation de catalyseurs et de conditions spécifiques de température et de pression pour améliorer l'efficacité de la réaction .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'acide azélaïque, complexe de 2-aminoéthanol, a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les molécules biologiques.

Médecine : Il a des applications thérapeutiques potentielles, y compris son utilisation dans le traitement de certaines affections cutanées.

Industrie : Le composé est utilisé dans la production de divers produits industriels, y compris les polymères et les revêtements.

Mécanisme d'action

Le mécanisme d'action de l'acide azélaïque, complexe de 2-aminoéthanol, implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes et voies, conduisant aux effets observés. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la synthèse de certaines biomolécules, exerçant ainsi ses effets thérapeutiques.

Applications De Recherche Scientifique

Azelaic acid, 2-aminoethanol complex has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It has potential therapeutic applications, including its use in the treatment of certain skin conditions.

Mécanisme D'action

The mechanism of action of azelaic acid, 2-aminoethanol complex involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in the synthesis of certain biomolecules, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Research Findings and Computational Modeling

Read-Across Predictive Toxicology

Machine learning models, such as Read-Across Structure-Activity Relationships (RASAR), leverage EINECS datasets to predict hazards for uncharacterized compounds. For example:

- A 1,387-chemical labeled set from REACH Annex VI achieved 95% coverage of 33,000 EINECS compounds via similarity networks, demonstrating the efficiency of read-across approaches .

- This compound’s analogs could be linked to endocrine disruption endpoints using such models, reducing reliance on animal testing .

Bioavailability and Environmental Impact

Figure 7 in ERGO studies () highlights that EINECS compounds occupy diverse bioavailability spaces. For instance:

- Hydrophilic analogs of 282-177-6 (logP < 3) show higher aquatic toxicity due to increased water solubility.

- Hydrophobic variants (logP > 5) bioaccumulate in lipid-rich tissues, posing long-term ecological risks .

Q & A

Basic: How can researchers systematically identify gaps in existing literature on the physicochemical properties of Einecs 282-177-6?

Methodological Answer:

Begin with a systematic literature review using databases like PubMed, SciFinder, and Web of Science, filtering for peer-reviewed studies published in the last decade. Cross-reference findings with chemical databases (e.g., PubChem, Reaxys) to identify inconsistencies or missing data (e.g., solubility under non-standard conditions, stability in acidic/alkaline environments). Use citation-tracking tools to map seminal studies and emerging trends. Prioritize gaps where conflicting results exist, such as discrepancies in thermal stability measurements .

Advanced: What experimental design strategies are recommended to resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer:

Adopt an orthogonal validation approach:

- Replicate key studies under controlled conditions (e.g., inert atmosphere, standardized pH).

- Employ dose-response assays to assess activity across concentrations, minimizing confounding variables like solvent polarity .

- Integrate statistical error analysis (e.g., Monte Carlo simulations) to quantify measurement uncertainties and identify outliers .

- Compare results with computational models (e.g., DFT calculations) to validate mechanistic hypotheses .

Basic: What methodologies ensure reproducibility in synthesizing and characterizing this compound for novice researchers?

Methodological Answer:

- Synthesis Protocol: Follow peer-reviewed procedures with explicit stoichiometric ratios, reaction times, and purification steps (e.g., column chromatography for isomers). Document deviations meticulously .

- Characterization: Use triple-validation via NMR (¹H/¹³C), HPLC-MS, and elemental analysis. For novel derivatives, include X-ray crystallography or FT-IR to confirm structural integrity .

- Data Transparency: Publish raw spectra and crystallographic data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How can researchers optimize the design of multi-variable experiments to study this compound’s reactivity in complex matrices?

Methodological Answer:

- Apply factorial design of experiments (DoE) to assess interactions between variables (e.g., temperature, solvent polarity, catalyst loading). Use software like Minitab or JMP to model response surfaces and identify optimal conditions .

- Incorporate high-throughput screening for rapid data generation on reaction kinetics .

- Validate findings with cross-validation techniques (e.g., leave-one-out) to ensure robustness against overfitting .

Basic: What statistical techniques are appropriate for analyzing heterogeneous datasets on this compound’s environmental fate?

Methodological Answer:

- For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U test) to compare degradation rates across soil types .

- Apply multivariate analysis (e.g., PCA) to disentangle correlated variables (e.g., pH, organic matter content) .

- Report confidence intervals for half-life estimates to communicate uncertainty .

Advanced: How can computational modeling and experimental data be integrated to predict this compound’s toxicity mechanisms?

Methodological Answer:

- Develop QSAR models using open-source tools like KNIME or MOE, training on existing toxicity data. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

- Perform molecular dynamics simulations to study protein-ligand interactions, focusing on binding affinity and conformational changes .

- Use Bayesian inference to reconcile discrepancies between model predictions and experimental IC₅₀ values .

Basic: What criteria should guide the selection of analytical techniques for quantifying trace impurities in this compound?

Methodological Answer:

- Prioritize sensitivity : Use LC-MS/MS for sub-ppm detection of organic impurities.

- Ensure specificity : Pair GC-FID with retention index libraries to differentiate structurally similar contaminants .

- Validate methods via spike-recovery experiments (85–115% recovery acceptable per ICH guidelines) .

Advanced: How can researchers address challenges in correlating in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

- Implement PBPK modeling (Physiologically Based Pharmacokinetic) to extrapolate in vitro absorption data to preclinical species. Calibrate models using plasma concentration-time profiles .

- Conduct allometric scaling to adjust for interspecies differences in metabolic rates .

- Validate with microsampling techniques in animal studies to minimize ethical concerns and improve data resolution .

Basic: What steps ensure ethical compliance and data integrity in human cell-line studies involving this compound?

Methodological Answer:

- Obtain IRB approval for primary cell lines, documenting donor consent and anonymization protocols .

- Use blinded analysis to reduce bias in cytotoxicity assays.

- Archive raw flow cytometry data in repositories like FlowRepository, ensuring reproducibility .

Advanced: What strategies mitigate batch-to-batch variability in industrial-scale synthesis of this compound for research-grade applications?

Methodological Answer:

- Implement Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes (e.g., particle size, crystallinity) .

- Apply statistical process control (SPC) with control charts to detect deviations early .

- Use design space optimization (ICH Q8 guidelines) to define acceptable parameter ranges for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.